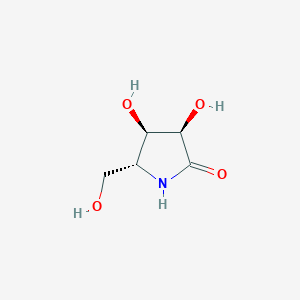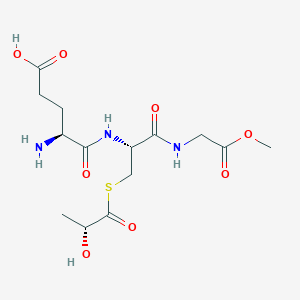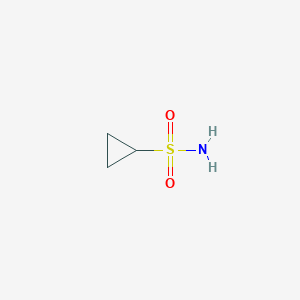
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile, also known as MABT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzothiazole, a heterocyclic compound that is commonly used in the synthesis of various organic compounds.
Mechanism Of Action
The exact mechanism of action of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that play a key role in cancer cell growth and proliferation. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death.
Biochemical And Physiological Effects
In addition to its antitumor activity, 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile for lab experiments is its high purity and good yield, which makes it easy to work with and ensures reproducible results. However, one limitation is its relatively high cost compared to other compounds that have similar activity. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile.
Future Directions
There are several potential future directions for research on 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new cancer treatments based on 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile and its derivatives. Another area of interest is the exploration of its potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile, as well as its pharmacokinetic properties and optimal dosing regimens.
Synthesis Methods
The synthesis of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile can be achieved through a multi-step process that involves the reaction of 2-amino-5-methoxybenzothiazole with acetic anhydride, followed by the addition of cyanide ion to form the final product. This process has been optimized to yield high purity 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile with a good yield.
Scientific Research Applications
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. This makes it a promising candidate for the development of new cancer treatments.
properties
CAS RN |
157764-14-2 |
|---|---|
Product Name |
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile |
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-(5-methoxy-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(6-7)12-10(14-9)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
YSXKBDUITYKTJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
synonyms |
2-Benzothiazoleacetonitrile,5-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
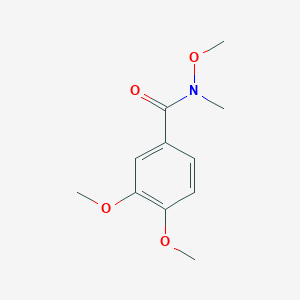




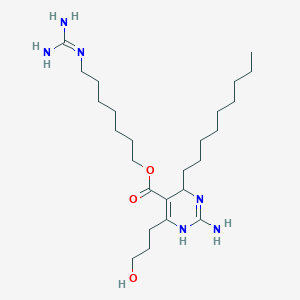
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
